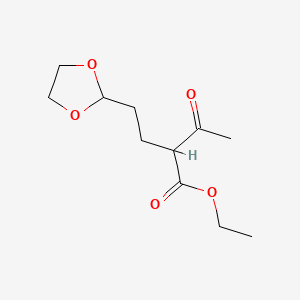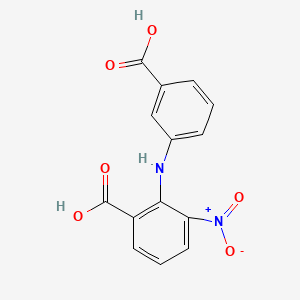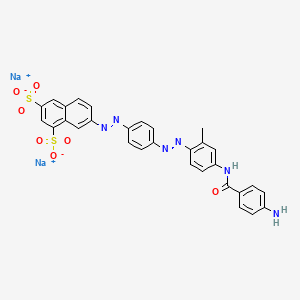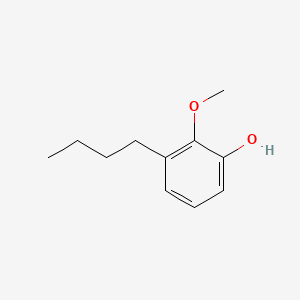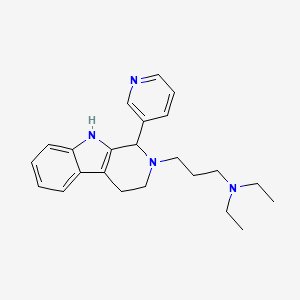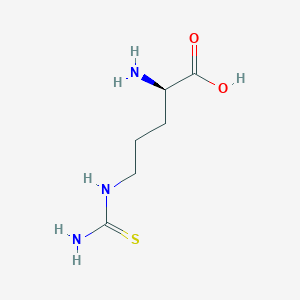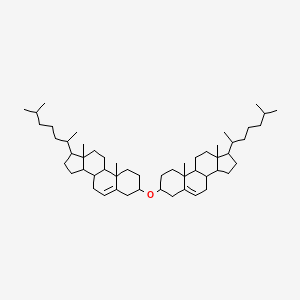
L-Mannonic-1,5-lactam
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Mannonic-1,5-lactam is a cyclic amide derived from L-mannonic acid. It is a member of the lactam family, which are cyclic amides known for their diverse biological activities and applications in medicinal chemistry. Lactams are significant due to their presence in various natural products and their role as building blocks for the synthesis of novel compounds.
準備方法
Synthetic Routes and Reaction Conditions: L-Mannonic-1,5-lactam can be synthesized through the cyclization of L-mannonic acid under acidic or basic conditions. The reaction typically involves heating L-mannonic acid in the presence of a dehydrating agent, such as acetic anhydride, to promote the formation of the lactam ring.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to enhance the efficiency and selectivity of the cyclization process. Enzymatic methods using specific lactamases can also be employed to achieve high yields and purity.
化学反応の分析
Types of Reactions: L-Mannonic-1,5-lactam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted lactams, lactones, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
L-Mannonic-1,5-lactam has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: It is used in the study of enzyme mechanisms and as a substrate for lactamase enzymes.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals, as well as in the development of biodegradable polymers.
作用機序
The mechanism of action of L-Mannonic-1,5-lactam involves its interaction with specific molecular targets, such as enzymes. It can act as an inhibitor or substrate for lactamase enzymes, disrupting their normal function. The lactam ring’s reactivity allows it to form covalent bonds with active site residues, leading to enzyme inhibition or modification.
類似化合物との比較
L-Mannonic-1,5-lactam can be compared with other lactams, such as β-lactams and γ-lactams. While β-lactams are well-known for their antibiotic properties, this compound is unique due to its specific structural features and reactivity. Similar compounds include:
β-Lactams: Known for their use in antibiotics like penicillin.
γ-Lactams: Used in the synthesis of various pharmaceuticals and agrochemicals.
特性
CAS番号 |
156857-10-2 |
|---|---|
分子式 |
C6H11NO5 |
分子量 |
177.16 g/mol |
IUPAC名 |
(3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one |
InChI |
InChI=1S/C6H11NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4+,5+/m0/s1 |
InChIキー |
AJJXPYDGVXIEHE-QMKXCQHVSA-N |
異性体SMILES |
C([C@H]1[C@@H]([C@H]([C@H](C(=O)N1)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(=O)N1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


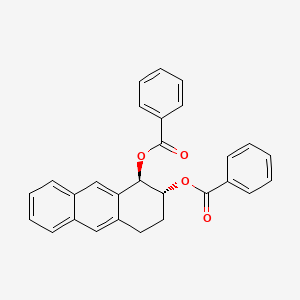



![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
